molecular formula C14H10Br2 B14639098 (Z)-2,2'-Dibromostilbene

(Z)-2,2'-Dibromostilbene

Cat. No.: B14639098
M. Wt: 338.04 g/mol
InChI Key: CAQJRIYIZUQIHV-KTKRTIGZSA-N
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Description

(Z)-2,2’-Dibromostilbene is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure The (Z)-2,2’-Dibromostilbene variant specifically has two bromine atoms attached to the 2 and 2’ positions of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,2’-Dibromostilbene typically involves the bromination of stilbene. One common method is the addition of bromine (Br2) to stilbene in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of (Z)-2,2’-Dibromostilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,2’-Dibromostilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibromo derivatives of stilbene oxide.

    Reduction: Reduction reactions can convert (Z)-2,2’-Dibromostilbene to (Z)-2,2’-Dihydroxystilbene.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions include dibromo derivatives, dihydroxy derivatives, and various substituted stilbenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,2’-Dibromostilbene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of (Z)-2,2’-Dibromostilbene are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, (Z)-2,2’-Dibromostilbene is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism by which (Z)-2,2’-Dibromostilbene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,2’-Dibromostilbene: The trans isomer of (Z)-2,2’-Dibromostilbene, with different spatial arrangement of the bromine atoms.

    2,2’-Dichlorostilbene: A similar compound with chlorine atoms instead of bromine.

    2,2’-Diiodostilbene: A similar compound with iodine atoms instead of bromine.

Uniqueness

(Z)-2,2’-Dibromostilbene is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of bromine atoms also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C14H10Br2

Molecular Weight

338.04 g/mol

IUPAC Name

1-bromo-2-[(Z)-2-(2-bromophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9-

InChI Key

CAQJRIYIZUQIHV-KTKRTIGZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C2=CC=CC=C2Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Br

Origin of Product

United States

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